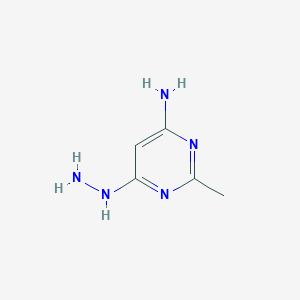
2-Ethoxyacridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyacridine-3,6-diamine is a heterocyclic compound belonging to the acridine family. It is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 positions. This compound is known for its significant biological and photochemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyacridine-3,6-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyacridine-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen functionalities and the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Ethoxyacridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Mécanisme D'action
The primary mechanism of action of 2-Ethoxyacridine-3,6-diamine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This action is primarily responsible for its biological effects, including its anticancer properties .
Comparaison Avec Des Composés Similaires
Ethacridine lactate: Known for its antiseptic properties and used in medical applications.
Acriflavine: Used as an antibacterial agent and shares a similar acridine structure.
Proflavine: Another DNA intercalator with applications in genetic research.
Uniqueness: 2-Ethoxyacridine-3,6-diamine stands out due to its specific substitution pattern, which enhances its DNA intercalation ability and makes it a potent candidate for anticancer research. Its unique structure also allows for the development of various derivatives with tailored properties for specific applications .
Propriétés
Numéro CAS |
87195-66-2 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-ethoxyacridine-3,6-diamine |
InChI |
InChI=1S/C15H15N3O/c1-2-19-15-6-10-5-9-3-4-11(16)7-13(9)18-14(10)8-12(15)17/h3-8H,2,16-17H2,1H3 |
Clé InChI |
WTYLTJCZDBSKFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)C=C3C=CC(=CC3=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



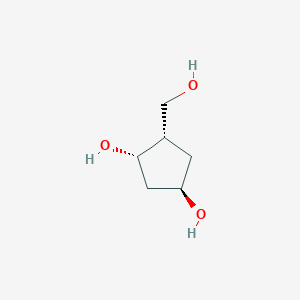

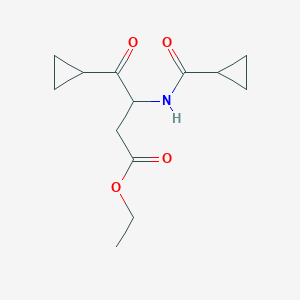
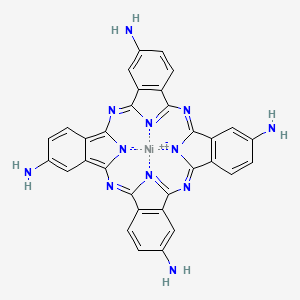
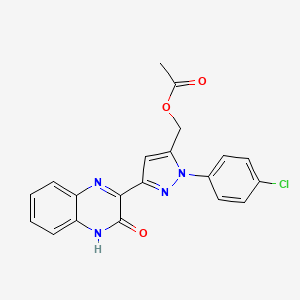
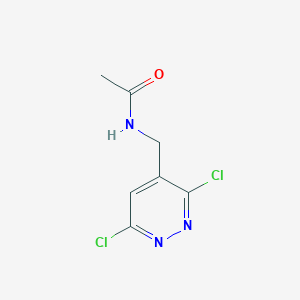
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
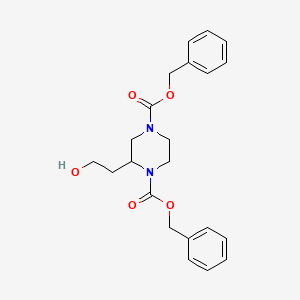
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
